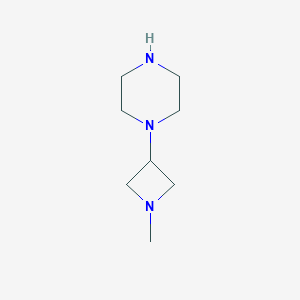

1-(1-Methylazetidin-3-yl)piperazine

Description

1-(1-Methylazetidin-3-yl)piperazine (CAS: 864350-81-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its structure features a piperazine ring linked to a methyl-substituted azetidine moiety, as shown in its SMILES notation: CN1CC(C1)N2CCNCC2 .

Properties

IUPAC Name |

1-(1-methylazetidin-3-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-10-6-8(7-10)11-4-2-9-3-5-11/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLQZCDRCICMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylazetidin-3-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the ring opening of aziridines under the action of N-nucleophiles. Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, reductive amination, and Buchwald–Hartwig amination .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylazetidin-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1-(1-Methylazetidin-3-yl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of 1-(1-Methylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Features

The structural diversity of piperazine derivatives arises from substitutions on the piperazine ring. Below is a comparison of key structural attributes:

| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| 1-(1-Methylazetidin-3-yl)piperazine | Methylazetidine | C₈H₁₇N₃ | 155.24 | Azetidine ring fused to piperazine |

| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | C₁₁H₁₆N₂O | 192.26 | Aromatic ring with methoxy group |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chlorophenyl | C₁₀H₁₃ClN₂ | 196.68 | Chlorinated aromatic substituent |

| 1-(Pyridin-2-ylmethyl)piperazine | Pyridin-2-ylmethyl | C₁₀H₁₅N₃ | 177.25 | Pyridine-linked methyl group |

Key Insights :

Physicochemical Properties

Note: The pKa values for 1-(2-methoxyphenyl)piperazine are inferred from structurally similar piperazine derivatives like HEHPP .

Receptor Binding and Pharmacological Effects

- This compound: Limited data on receptor affinity. Potential applications as a synthetic intermediate in drug discovery .

- 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT₁A receptor agonist , reducing sympathetic nerve discharge and blood pressure in preclinical models .

- mCPP : A 5-HT₁B/5-HT₂C agonist with psychoactive effects; used as a designer drug and metabolite of antidepressants (trazodone, nefazodone) .

- 1-(Pyridin-2-ylmethyl)piperazine : Functions as a fluorescent probe for Hg(II) detection via PET (photo-induced electron transfer) mechanisms .

Metabolic Pathways

- Arylpiperazines (e.g., mCPP) : Metabolized via CYP3A4/CYP2D6 enzymes to hydroxylated derivatives and glucuronides .

Biological Activity

1-(1-Methylazetidin-3-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H17N3

- CAS Number: 864350-81-2

The compound can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts and ring-opening reactions of aziridines. These synthetic routes allow for the optimization of yield and purity necessary for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings. This mechanism is significant for its potential use in treating neurological disorders.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The compound's structure allows it to penetrate bacterial membranes effectively.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(1-Methylpiperidin-4-yl)piperazine | Similar piperazine core | Antidepressant effects |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Different side chains | Antimicrobial activity |

| 1-(1-Methylpiperidin-3-yl)piperazine | Similar core with different functional groups | Anxiolytic effects |

The unique combination of the piperazine ring and the methylazetidine group in this compound contributes to its distinct biological activities compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.